Structural Divergence from Parent Furanochromones: The γ-Pyrone Ring Opening
Visnaginone is derived from Visnagin via hydrolytic cleavage of the γ-pyrone ring, converting the fused furanochromone system into a benzofuran core with distinct functional groups: a 5-acetyl substituent and a 6-hydroxyl group [1]. The molecular formula of Visnaginone is C11H10O4 (MW 206.19 g/mol), compared to Visnagin (C13H10O4, MW 230.22 g/mol) and Khellin (C14H12O5, MW 260.24 g/mol) [2]. This transformation eliminates the intact γ-pyrone ring present in Visnagin and Khellin while exposing reactive sites unavailable in the parent compounds [3].
| Evidence Dimension | Core Scaffold and Reactive Functional Groups |
|---|---|
| Target Compound Data | Benzofuran scaffold with 5-acetyl and 6-hydroxyl groups; molecular formula C11H10O4, MW 206.19 |
| Comparator Or Baseline | Visnagin: furanochromone scaffold with intact γ-pyrone ring, no free 6-OH; molecular formula C13H10O4, MW 230.22 |
| Quantified Difference | Ring-opening eliminates γ-pyrone; MW difference of 24.03 g/mol; gain of free 6-OH hydrogen bond donor/acceptor site |
| Conditions | Hydrolysis of Visnagin with potassium hydroxide yields Visnaginone derivative as documented in synthetic protocols |
Why This Matters
Procurement of Visnaginone is required when synthetic routes demand a free 6-OH group for O-alkylation, Mannich base formation, or chelation; Visnagin cannot substitute in these workflows.
- [1] Abdel Hafez, O. M.; Ahmed, Kh. M.; Haggag, E. E. Synthesis of Some Potentially Bioactive Compounds From Visnaginone. Molecules 2001, 6, 396-405. View Source
- [2] PubChem. Visnaginone (Compound Summary). CID 5280483. View Source
- [3] Al-Rifai, A.; Ayoub, M.; Shakya, A.; Abu Safieh, K.; Mubarak, M. Synthesis and Antimicrobial Activity of Furochromone, Benzofuran and Furocoumarin Derivatives Bearing Sulfonyl Moiety. Croat. Chem. Acta 2016, 89, 71-79. View Source
